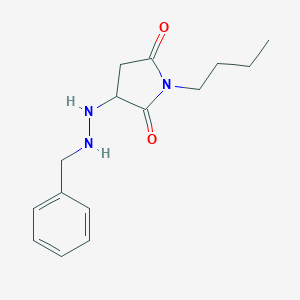
3-(2-Benzylhydrazinyl)-1-butylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Benzylhydrazinyl)-1-butylpyrrolidine-2,5-dione is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is also known as 3-BP and has been shown to have promising results in preclinical studies as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-BP involves its ability to selectively target cancer cells by inhibiting their energy metabolism. Cancer cells have a high demand for energy to support their rapid growth and proliferation, and they rely heavily on glycolysis (a process that breaks down glucose to produce energy) for their energy needs. 3-BP targets the enzymes involved in glycolysis, leading to a decrease in ATP (the energy currency of cells) production and ultimately causing the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, 3-BP has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the treatment of infectious diseases. Additionally, 3-BP has been shown to have neuroprotective properties, which means it can protect the brain from damage caused by various insults such as ischemia (lack of blood flow) and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-BP in lab experiments is its ability to selectively target cancer cells, making it a promising candidate for cancer therapy. Additionally, 3-BP has been shown to have a low toxicity profile, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using 3-BP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route of 3-BP for maximum efficacy.
Future Directions
There are several future directions for research on 3-BP. One of the main areas of focus is the development of novel delivery systems for 3-BP to improve its solubility and bioavailability. Additionally, more preclinical and clinical studies are needed to determine the safety and efficacy of 3-BP as a cancer therapy. Other potential applications of 3-BP, such as its use in the treatment of infectious diseases and neurodegenerative disorders, also warrant further investigation. Overall, 3-BP shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Conclusion
In conclusion, 3-(2-Benzylhydrazinyl)-1-butylpyrrolidine-2,5-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. Its ability to selectively target cancer cells and inhibit their energy metabolism makes it a promising candidate for cancer therapy. Additionally, 3-BP has been shown to have other biochemical and physiological effects, making it a potential candidate for the treatment of infectious diseases and neurodegenerative disorders. Further research is needed to fully explore the potential of 3-BP and to develop novel delivery systems for its use in various therapeutic applications.
Synthesis Methods
The synthesis method of 3-BP involves the reaction of 2-benzylhydrazinecarboxylic acid with butylmalonic acid in the presence of a dehydrating agent. The resulting product is then purified through recrystallization to obtain 3-BP in its pure form. This synthesis method has been well-established and has been used in several studies to obtain 3-BP for further research.
Scientific Research Applications
3-BP has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to inhibit the energy metabolism of cancer cells by targeting their mitochondria, leading to their death. This compound has also been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that supply nutrients to cancer cells. Additionally, 3-BP has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
3-(2-benzylhydrazinyl)-1-butylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H21N3O2/c1-2-3-9-18-14(19)10-13(15(18)20)17-16-11-12-7-5-4-6-8-12/h4-8,13,16-17H,2-3,9-11H2,1H3 |
InChI Key |
FEBLZTRFIRJKKP-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)CC(C1=O)NNCC2=CC=CC=C2 |
Canonical SMILES |
CCCCN1C(=O)CC(C1=O)NNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241319.png)



![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241340.png)

![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)


![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)

